molecular formula C13H17ClO3 B8378925 Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate

Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate

Cat. No. B8378925
M. Wt: 256.72 g/mol
InChI Key: DIQAKDRQNQGYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate is a useful research compound. Its molecular formula is C13H17ClO3 and its molecular weight is 256.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropionate

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-7-5-6-8-10(9)14/h5-8,11,15H,4H2,1-3H3

InChI Key

DIQAKDRQNQGYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tBuBisP*-RuBr2 (5 mg) was placed in a pressurized hydrogenation reactor equipped with a stirrer chip, and after deaeration, substituted with argon. Thereto was poured a mixture of deaerated ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate (515 mg) (2.0 mmol), methanol (4 ml) and water (0.4 ml). The mixture was stirred under a hydrogen pressure (6 atm) at 70° C. for 24 h. According to the high performance liquid chromatography analysis of the mixture after completion of the reaction, the yield was 97% and enantioselectivity was 90% ee. After the analysis, the reaction mixture was concentrated to dryness and purified by column chromatography (hexane:ethyl acetate=3:1, silica gel: 50 g) to give the title compound (420 mg, 81.8%) as a colorless oil.
[Compound]
Name
RuBr2
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Yield
81.8%

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